An In-Depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates: Focus on Compound 15 Hydrochloride
An In-Depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates: Focus on Compound 15 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of cellular inhibitor of apoptosis protein 1 (cIAP1) ligand-linker conjugates, with a specific focus on the representative molecule, compound 15 hydrochloride. We will delve into the molecular intricacies of how these bifunctional molecules engage with the cellular machinery to induce targeted protein degradation, a cutting-edge therapeutic strategy. This document is structured to provide not just a description of the mechanism, but also the underlying scientific rationale and experimental context.
Introduction: The Central Role of cIAP1 in Cell Fate and Its Therapeutic Potential
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a pivotal regulator of programmed cell death and inflammatory signaling pathways.[1] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of baculovirus IAP repeat (BIR) domains, which are crucial for its protein-protein interactions, and a C-terminal RING (Really Interesting New Gene) zinc finger domain that confers E3 ubiquitin ligase activity.[2] This enzymatic function allows cIAP1 to catalyze the attachment of ubiquitin, a small regulatory protein, to substrate proteins, thereby dictating their fate within the cell.
The dysregulation of cIAP1 is implicated in numerous pathologies, particularly cancer, where its overexpression can lead to apoptosis evasion and contribute to therapeutic resistance.[3] This has made cIAP1 an attractive target for therapeutic intervention. Small-molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed to inhibit IAP function. These molecules bind to the BIR domains of cIAP1, triggering a conformational change that leads to its auto-ubiquitination and subsequent degradation by the proteasome.[4][5] This event initiates a cascade of downstream effects, including the activation of apoptotic pathways and modulation of NF-κB signaling.
Building upon this principle, a more sophisticated strategy has emerged: the use of cIAP1 ligand-linker conjugates in the design of Proteolysis Targeting Chimeras (PROTACs). Specifically, these are often referred to as SNIPERs (Specific and Nonlytic IAP-dependent Protein Erasers).[6][7][8] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. cIAP1 ligand-linker conjugate 15 hydrochloride is a key component in the construction of such SNIPERs.[7][8][9][10][11]
The Bifunctional Architecture: A Tale of Two Ligands and a Linker
A cIAP1 ligand-linker conjugate, such as compound 15 hydrochloride, is not a standalone therapeutic in the traditional sense but rather a modular component for creating a PROTAC.[7][8][9][10][11] Its structure comprises two key functional moieties connected by a chemical linker:
-
The cIAP1 Ligand: This "warhead" is designed to specifically bind to the BIR3 domain of cIAP1. In the case of early-generation SNIPERs, this ligand was often a derivative of methyl bestatin.[4][12][13]
-
The Linker: This chemical scaffold connects the cIAP1 ligand to another ligand. The composition and length of the linker are critical for optimizing the formation of a stable ternary complex between cIAP1, the PROTAC, and the target protein.
-
The Target Protein Ligand (to be attached): The other end of the linker is designed for conjugation to a ligand that specifically binds to a protein of interest (POI) that is targeted for degradation.
The fundamental principle is to create a molecular bridge that brings cIAP1 into close proximity with a protein that it would not normally interact with.
The Dual Mechanism of Action: Degradation of cIAP1 and the Target Protein
The mechanism of action of a complete SNIPER molecule constructed from a cIAP1 ligand-linker conjugate is twofold, leading to the degradation of both cIAP1 itself and the targeted protein of interest.
Intrinsic Activity: Auto-degradation of cIAP1
The cIAP1 ligand component of the conjugate possesses intrinsic biological activity. Upon binding to the BIR3 domain of cIAP1, it induces a conformational change that promotes the dimerization of the RING domain.[5] This dimerization activates the E3 ligase function of cIAP1, leading to its auto-ubiquitination.[12] The polyubiquitin chain acts as a signal for recognition by the 26S proteasome, resulting in the degradation of cIAP1.[14] This process is independent of the target protein ligand and occurs even when the conjugate is not part of a complete SNIPER molecule.[15]
Induced Proximity: Targeted Degradation of the Protein of Interest
The primary and intended mechanism of a complete SNIPER molecule is to induce the degradation of a specific protein of interest (POI). This is achieved through the formation of a ternary complex consisting of cIAP1, the SNIPER molecule, and the POI.[12]
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to cIAP1 via its cIAP1 ligand and to the POI via its target protein ligand. This brings the E3 ligase (cIAP1) and the substrate (POI) into close proximity.
-
Ubiquitination of the POI: Once the ternary complex is formed, the activated cIAP1 catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.[4]
-
Proteasomal Degradation of the POI: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The SNIPER molecule is then released and can engage in another cycle of degradation, acting catalytically.
Experimental Validation: Methodologies for Characterizing the Mechanism of Action
A robust understanding of the mechanism of action of cIAP1 ligand-linker conjugates and the SNIPERs derived from them relies on a suite of biochemical and cell-based assays.
In Vitro Binding Assays
-
Objective: To quantify the binding affinity of the cIAP1 ligand to cIAP1 and the target ligand to the POI.
-
Methodology:
-
Protein Expression and Purification: Recombinant cIAP1 (specifically the BIR3 domain) and the target protein are expressed and purified.
-
Binding Assay: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) are employed to measure the dissociation constant (Kd) of the ligands for their respective proteins.
-
-
Causality: High-affinity binding is a prerequisite for the formation of a stable ternary complex and subsequent degradation.
Cell-Based Degradation Assays
-
Objective: To demonstrate the degradation of cIAP1 and the POI in a cellular context.
-
Methodology:
-
Cell Culture: A relevant cell line expressing both cIAP1 and the POI is cultured.
-
Treatment: Cells are treated with the SNIPER molecule at various concentrations and for different durations.
-
Protein Level Analysis:
-
Western Blotting: Cell lysates are analyzed by SDS-PAGE and western blotting using antibodies specific for cIAP1 and the POI to visualize and quantify protein levels.
-
In-Cell Western/ELISA: Higher-throughput methods for quantifying protein levels in a plate-based format.
-
-
-
Trustworthiness: The inclusion of a proteasome inhibitor (e.g., MG132) as a control is crucial. If the degradation is proteasome-dependent, co-treatment with a proteasome inhibitor should rescue the protein from degradation.
Ubiquitination Assays
-
Objective: To confirm that the degradation of the POI is mediated by ubiquitination.
-
Methodology:
-
Immunoprecipitation: Cells are treated with the SNIPER molecule and a proteasome inhibitor. The POI is then immunoprecipitated from the cell lysate.
-
Western Blotting: The immunoprecipitated protein is analyzed by western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitination signal upon treatment with the SNIPER demonstrates that the molecule induces the ubiquitination of the POI.
-
-
Causality: This directly links the action of the SNIPER to the engagement of the ubiquitin-proteasome system.
Ternary Complex Formation Assays
-
Objective: To provide direct evidence of the formation of the cIAP1-SNIPER-POI complex.
-
Methodology:
-
Co-Immunoprecipitation: In cells treated with the SNIPER, immunoprecipitation of either cIAP1 or the POI should pull down the other protein, demonstrating their interaction within a complex.
-
Proximity Ligation Assay (PLA): An in situ technique that allows for the visualization of protein-protein interactions within fixed cells.
-
-
Authoritative Grounding: Demonstrating ternary complex formation is a cornerstone of validating the mechanism of action for any PROTAC.
Downstream Cellular Consequences: From Protein Degradation to Biological Response
The degradation of cIAP1 and a specific POI initiates a cascade of downstream cellular events, the nature of which depends on the function of the targeted protein.
-
Induction of Apoptosis: The degradation of cIAP1 removes a key brake on apoptosis, sensitizing cells to programmed cell death. If the targeted POI is also an anti-apoptotic protein or a driver of cell survival, its degradation will further amplify the pro-apoptotic signal.
-
Modulation of NF-κB Signaling: cIAP1 is a critical regulator of both the canonical and non-canonical NF-κB pathways. Its degradation can lead to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical pathway, while potentially dampening canonical NF-κB signaling.
-
Inhibition of Oncogenic Pathways: If the POI is an oncoprotein driving cancer cell proliferation, its degradation will lead to cell cycle arrest and inhibition of tumor growth. For example, SNIPERs have been successfully designed to degrade oncoproteins such as CRABP-II.[3][9][15]
Conclusion: A Powerful and Versatile Platform for Targeted Therapy
cIAP1 ligand-linker conjugates, such as compound 15 hydrochloride, represent a key technological advancement in the field of targeted protein degradation. Their mechanism of action is elegant and potent, hijacking the cell's own quality control machinery to eliminate disease-causing proteins. The dual action of degrading both cIAP1 and a targeted protein of interest offers the potential for synergistic therapeutic effects, particularly in the context of cancer. A thorough understanding of the molecular mechanisms, supported by rigorous experimental validation, is paramount for the continued development and successful clinical translation of this promising therapeutic modality.
References
-
Itoh, Y., Ishikawa, M., Naito, M., & Hashimoto, Y. (2010). Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. Journal of the American Chemical Society, 132(16), 5820–5826. [Link]
-
Okuhira, K., Ohoka, N., Sai, K., Nishimaki-Mogami, T., Itoh, Y., Ishikawa, M., Hashimoto, Y., & Naito, M. (2011). Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein. FEBS letters, 585(8), 1147–1152. [Link]
-
Ohoka, N., Okuhira, K., Ito, M., Nagai, K., Shibata, N., Hattori, T., ... & Naito, M. (2017). In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs). The Journal of biological chemistry, 292(11), 4556–4570. [Link]
-
Itoh, Y., Ishikawa, M., Kitaguchi, R., Okuhira, K., Naito, M., & Hashimoto, Y. (2012). Double protein knockdown of cIAP1 and CRABP-II using a hybrid molecule consisting of ATRA and IAPs antagonist. Bioorganic & medicinal chemistry letters, 22(13), 4453–4457. [Link]
-
Mori, M., Shoda, T., Oikawa, D., Fujisawa, T., Ushiki, T., Ohte, N., ... & Naito, M. (2019). Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER). Journal of medicinal chemistry, 62(6), 2956–2967. [Link]
-
Immunomart. (n.d.). cIAP1 Ligand-Linker Conjugates 15 (hydrochloride). Retrieved from [Link]
-
Dubrez, L., & Tulasne, D. (2022). Cytoplasmic and Nuclear Functions of cIAP1. International journal of molecular sciences, 23(4), 2195. [Link]
-
Liu, Y., Zhang, Y., & Li, J. (2022). Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling. Oncogene, 41(20), 2841–2853. [Link]
-
Patsnap Synapse. (2024, June 21). What are CRABP2 inhibitors and how do they work?. Retrieved from [Link]
-
American Chemical Society. (2010). Protein Knockdown Using Methyl Bestatin−Ligand Hybrid Molecules: Design and Synthesis of Inducers of Ubiquitination-Mediated Degradation of Cellular Retinoic Acid-Binding Proteins. Retrieved from [Link]
-
PubMed. (2011). Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein. Retrieved from [Link]
-
PubMed. (2012). Double protein knockdown of cIAP1 and CRABP-II using a hybrid molecule consisting of ATRA and IAPs antagonist. Retrieved from [Link]
-
PubMed. (2022). Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling. Retrieved from [Link]
-
PubMed Central. (2015). CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions. Retrieved from [Link]
-
PubMed Central. (2014). Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms. Retrieved from [Link]
-
PubMed Central. (2022). Cytoplasmic and Nuclear Functions of cIAP1. Retrieved from [Link]
-
PubMed Central. (2022). Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. Retrieved from [Link]
-
J-Stage. (2019). Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER). Retrieved from [Link]
-
PubMed Central. (2022). Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy. Retrieved from [Link]
-
PubMed. (2022). cIAP1-based degraders induce degradation via branched ubiquitin architectures. Retrieved from [Link]
- Google Patents. (2019). US20190192668A1 - Irak degraders and uses thereof.
-
PubMed Central. (2018). Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation. Retrieved from [Link]
-
ResearchGate. (2021). Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy. Retrieved from [Link]
-
PubMed. (2019). Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER). Retrieved from [Link]
-
PubMed Central. (2012). Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. njbio.com [njbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein [pubmed.ncbi.nlm.nih.gov]
- 15. Double protein knockdown of cIAP1 and CRABP-II using a hybrid molecule consisting of ATRA and IAPs antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
